2-(1-methyl-1H-pyrazol-5-yl)thiazole

Medicinal Chemistry Kinase Inhibitor Quality Control

2-(1-Methyl-1H-pyrazol-5-yl)thiazole is the defined 5-yl regioisomer for kinase inhibitor programs—not a generic substitute. The precise N–S distance and dihedral angle are essential for Aurora A/B and CDK ATP-binding pocket complementarity; regioisomeric variants (e.g., 3-yl attachment) show dramatically reduced potency. The 1-methyl group eliminates an H-bond donor, improving selectivity. MW 165 Da, LogP 1.54—fully Rule-of-Three compliant for fragment screening, PROTAC synthesis, or focused library design. Procuring ≥98% purity is critical to ensure SAR exploration at the thiazole 4- and 5-positions is free from confounding impurities.

Molecular Formula C7H7N3S
Molecular Weight 165.214
CAS No. 1269292-62-7
Cat. No. B577793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-5-yl)thiazole
CAS1269292-62-7
Synonyms2-(1-Methyl-1H-pyrazol-5-yl)thiazole
Molecular FormulaC7H7N3S
Molecular Weight165.214
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC=CS2
InChIInChI=1S/C7H7N3S/c1-10-6(2-3-9-10)7-8-4-5-11-7/h2-5H,1H3
InChIKeyXJAVYPVFKBAKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-1H-pyrazol-5-yl)thiazole (CAS 1269292-62-7): A Defined Pyrazole-Thiazole Building Block for Kinase-Focused Medicinal Chemistry


2-(1-Methyl-1H-pyrazol-5-yl)thiazole (CAS 1269292-62-7) is a low-molecular-weight (165.22 g/mol) heterocyclic building block that fuses a 1-methyl-1H-pyrazole ring directly to a thiazole core . The compound features a hydrogen bond-accepting nitrogen network and a sulfur-containing thiazole ring, creating a rigid, planar pharmacophore suitable for kinase hinge-binding interactions [1]. It is supplied as a research-grade intermediate with typical purities of 95% or 98% .

Why 2-(1-Methyl-1H-pyrazol-5-yl)thiazole (1269292-62-7) Cannot Be Casually Substituted: The Regioisomeric and Pharmacophoric Specificity That Drives Kinase SAR


Generic substitution of 2-(1-methyl-1H-pyrazol-5-yl)thiazole with other pyrazole-thiazole isomers or simpler heterocycles is not a neutral change in kinase inhibitor design. The 5-yl attachment of the methylpyrazole to the thiazole 2-position establishes a precise N–S distance and dihedral angle that is critical for optimal ATP-binding pocket complementarity [1]. Altering the substitution pattern—for example, moving the pyrazole connection to the 3-yl position or to the 4-position of the thiazole—can dramatically reduce kinase inhibitory activity due to steric clashes or loss of key hydrogen-bonding interactions [1][2]. Furthermore, the methyl group on the pyrazole nitrogen is not a trivial substituent; it eliminates a hydrogen-bond donor, thereby reducing off-target interactions with non-kinase proteins and improving selectivity . These regioisomeric and substituent effects are consistently observed across multiple pyrazole-thiazole kinase inhibitor patent families [1][2][3].

Head-to-Head and Cross-Study Quantitative Evidence: 2-(1-Methyl-1H-pyrazol-5-yl)thiazole vs. Key Comparators


Purity-Driven Reproducibility: 98% vs. 95% Specification for High-Confidence SAR

Suppliers of 2-(1-methyl-1H-pyrazol-5-yl)thiazole offer defined purity grades that directly impact the reproducibility of structure-activity relationship (SAR) studies. A 98% purity specification reduces the risk of confounding biological activity from impurities compared to a 95% specification . In the context of kinase inhibitor optimization, where subtle potency shifts of <2-fold are meaningful, this difference is non-trivial [1].

Medicinal Chemistry Kinase Inhibitor Quality Control

Regioisomeric Impact on Kinase Inhibition: 5-yl vs. 3-yl Pyrazole Linkage

The 5-yl attachment of the methylpyrazole to the thiazole core in 2-(1-methyl-1H-pyrazol-5-yl)thiazole is a critical determinant of kinase inhibitory potency. Patent disclosures reveal that pyrazole-thiazole compounds with the 5-yl linkage exhibit low nanomolar Aurora kinase inhibition (IC50 values <100 nM), whereas the corresponding 3-yl regioisomers show >10-fold weaker activity [1]. This differential arises from the precise orientation of the pyrazole N2 nitrogen for hinge-binding in the ATP pocket [2].

Kinase Inhibitor SAR Aurora Kinase

Pharmacophoric Advantage Over Monocyclic Thiazole: Enhanced Kinase Selectivity

The pyrazole-thiazole hybrid architecture of 2-(1-methyl-1H-pyrazol-5-yl)thiazole offers a distinct advantage over simple monocyclic thiazole building blocks. In a recent study of EGFR-targeting hybrids, a pyrazole-thiazole compound achieved an EGFR IC50 of 55.0 nM, while the corresponding thiazole-only fragment showed no measurable inhibition at 10 µM [1]. This >180-fold potency gain is attributed to the extended hydrogen-bonding network enabled by the pyrazole moiety [1].

Kinase Selectivity Pharmacophore Hybrid Scaffold

Solubility and Drug-Likeness: Calculated LogP Advantage Over Unsubstituted Analog

The methyl substituent on the pyrazole nitrogen of 2-(1-methyl-1H-pyrazol-5-yl)thiazole modulates lipophilicity favorably for drug design. The compound exhibits a calculated LogP of 1.54 . In comparison, the unsubstituted analog (2-(1H-pyrazol-5-yl)thiazole) would have a lower LogP (~0.9), potentially leading to reduced membrane permeability [1]. Conversely, more highly substituted pyrazole-thiazole hybrids often exceed LogP >3.5, which is associated with increased promiscuity and hERG liability [2].

Physicochemical Property Drug Design Lipophilicity

High-Impact Application Scenarios for 2-(1-Methyl-1H-pyrazol-5-yl)thiazole (1269292-62-7) Driven by Quantitative Evidence


Lead Optimization of Aurora Kinase Inhibitors for Oncology

This building block serves as the core hinge-binding motif in Aurora A/B kinase inhibitor programs. As validated in patent literature, the 5-yl pyrazole-thiazole scaffold is associated with low nanomolar Aurora inhibition [1][2]. Procuring the 98% purity grade ensures that SAR exploration of substituents at the thiazole 4- and 5-positions is not confounded by impurities . The intermediate LogP of 1.54 provides a favorable starting point for balancing cellular potency and solubility [3].

Design of Selective CDK Inhibitors for Targeted Cancer Therapy

The pyrazole-thiazole core is a known scaffold for cyclin-dependent kinase (CDK) inhibition, with multiple patent families covering this chemotype [1]. The 1-methyl substitution on the pyrazole eliminates an H-bond donor, a common strategy to improve selectivity against off-target kinases [2]. This building block is an ideal starting material for synthesizing focused libraries aimed at CDK2, CDK4, or CDK9, where the regioisomeric specificity of the 5-yl linkage is critical for maintaining on-target potency [1].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases

With a molecular weight of only 165 Da, this compound qualifies as a 'Rule of Three' compliant fragment. Its calculated LogP of 1.54 and high ligand efficiency (LE) potential make it suitable for fragment screening by NMR or SPR [1]. Unlike unsubstituted pyrazoles that suffer from low affinity and rapid clearance, the methyl group and thiazole ring provide a balanced starting point for fragment growing or merging strategies [2].

Synthesis of PROTACs and Molecular Glues for Targeted Protein Degradation

The thiazole ring offers a robust synthetic handle for linker attachment, while the pyrazole moiety can engage the target protein. The defined purity grades (95-98%) are essential for PROTAC synthesis, where trace impurities can lead to undesired crosslinking or reduced degradation efficiency [1]. The scaffold's moderate lipophilicity (LogP 1.54) is advantageous for maintaining solubility of larger PROTAC molecules [2].

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